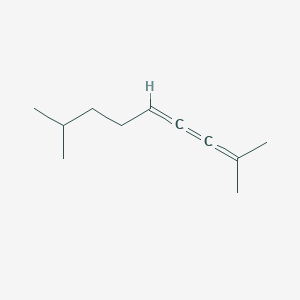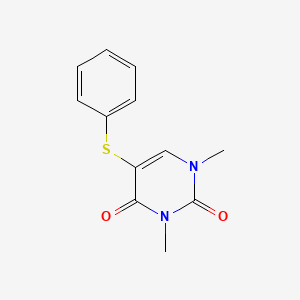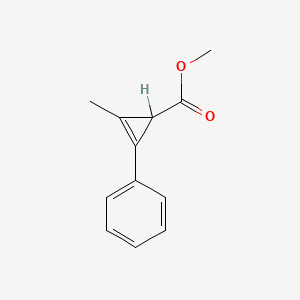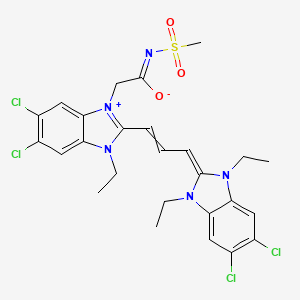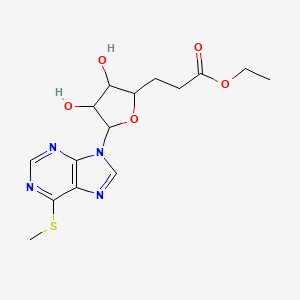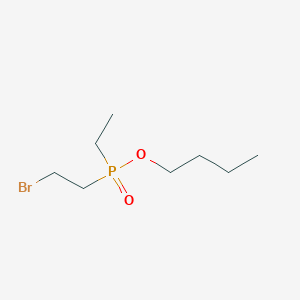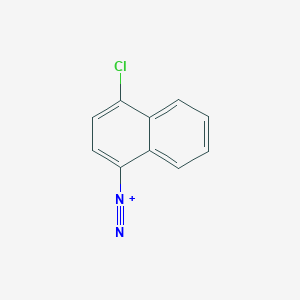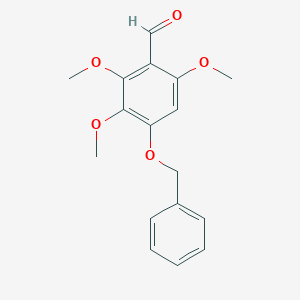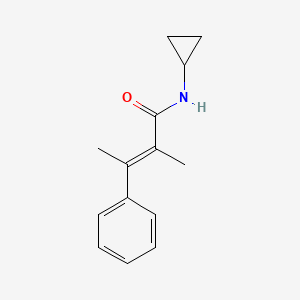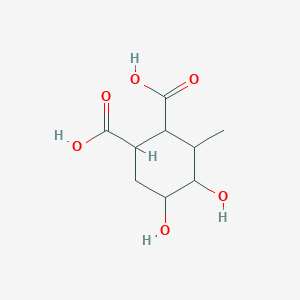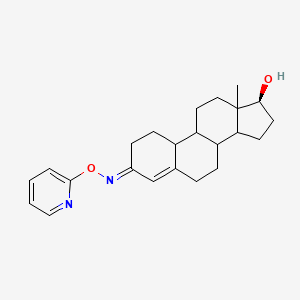![molecular formula C18H18ClN3O B14641595 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- CAS No. 56799-60-1](/img/structure/B14641595.png)
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- is a chemical compound with the molecular formula C18H18ClN3O and a molecular weight of 327.8 g/mol . This compound is known for its unique structure, which includes a morpholine ring and a phenyl group, making it a valuable intermediate in organic synthesis and various chemical reactions.
Méthodes De Préparation
The synthesis of 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- typically involves the reaction of morpholine with phenyl isocyanate, followed by chlorination. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity . Industrial production methods may involve continuous flow reactors to optimize the reaction efficiency and scalability.
Analyse Des Réactions Chimiques
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules and as a building block for drug discovery.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- involves its ability to act as an electrophile in chemical reactions. The chloride group can be readily displaced by nucleophiles, making it a versatile intermediate in various synthetic pathways. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- include:
N-Phenyl-4-morpholinecarboximidoyl chloride: Shares a similar structure but with different substituents.
Phenyl isocyanate derivatives: These compounds have similar reactivity and are used in similar applications.
Morpholine derivatives: Compounds with the morpholine ring structure that exhibit similar chemical properties.
The uniqueness of 4-Morpholinecarboximidoyl chloride, N-[phenyl(phenylimino)methyl]- lies in its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications.
Propriétés
Numéro CAS |
56799-60-1 |
|---|---|
Formule moléculaire |
C18H18ClN3O |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
N-(C,N-diphenylcarbonimidoyl)morpholine-4-carboximidoyl chloride |
InChI |
InChI=1S/C18H18ClN3O/c19-18(22-11-13-23-14-12-22)21-17(15-7-3-1-4-8-15)20-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
KCQRRQCDAALCRB-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=NC(=NC2=CC=CC=C2)C3=CC=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


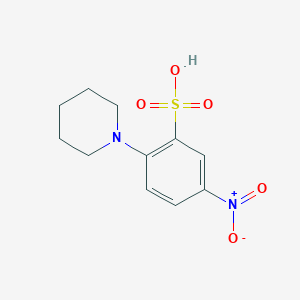
![Benzene, 1-[(2-chloro-2-propenyl)oxy]-4-methyl-](/img/structure/B14641520.png)
